(2S,3S)-Viridifloric Acid

Pyrrolizidine alkaloid synthesis Necic acid stereochemistry Epimer differentiation

(2S,3S)-Viridifloric acid (CAS 17132-48-8) is a chiral C7 necic acid that serves as the essential esterifying component for a defined subset of hepatotoxic pyrrolizidine alkaloids (PAs), most notably intermedine. Naturally occurring as the (-)-enantiomer with (2S,3S) absolute configuration, it was structurally characterized as (–)-erythro-2,3-dihydroxy-4-methylpentane-3-carboxylic acid.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 17132-48-8
Cat. No. B031823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-Viridifloric Acid
CAS17132-48-8
Synonyms(2S,3S)-2,3-Dihydroxy-2-isopropylbutanoic Acid;  [S-(R*,R*)]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid;  (2S,3S)-2,3-Dihydroxy-2-isopropylbutyric Acid;  (-)-(2’S,3’S)-Viridifloric Acid;  (-)-Viridifloric Acid;  (-)-Viridiflorinoic Acid;  (-)-(2S,3S)-Vi
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)O)O
InChIInChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1
InChIKeyKXEISHUBUXWXGY-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-Viridifloric Acid (CAS 17132-48-8) Procurement Guide: Stereochemically Defined Necic Acid for Pyrrolizidine Alkaloid Synthesis


(2S,3S)-Viridifloric acid (CAS 17132-48-8) is a chiral C7 necic acid that serves as the essential esterifying component for a defined subset of hepatotoxic pyrrolizidine alkaloids (PAs), most notably intermedine. Naturally occurring as the (-)-enantiomer with (2S,3S) absolute configuration, it was structurally characterized as (–)-erythro-2,3-dihydroxy-4-methylpentane-3-carboxylic acid [1]. Unlike many necic acids that occur exclusively as plant-bound esters, viridifloric acid can be synthesized in free form and regioselectively coupled at C-9 with (–)-retronecine to yield intermedine, distinguishing it from its diastereomer trachelanthic acid which yields lycopsamine under identical conditions [2].

Why Trachelanthic Acid or Other Necic Acids Cannot Substitute for (2S,3S)-Viridifloric Acid in Alkaloid Synthesis


Generic substitution of necic acids within the C7-hydroxycarboxylic acid class is not possible because the diastereomeric relationship between (2S,3S)-viridifloric acid and its closest analog, (+)-trachelanthic acid, produces epimeric pyrrolizidine alkaloids with distinct chromatographic, spectroscopic, and biological signatures. When esterified with the identical necine base (–)-retronecine under the same regiospecific coupling conditions, (–)-viridifloric acid yields intermedine, whereas (+)-trachelanthic acid yields lycopsamine — a pair of C7-epimers [1]. These epimers were screened simultaneously in the P388 lymphocytic leukemia model and produced different antitumor activity profiles [2]. Furthermore, the three necic acids viridifloric, trachelanthic, and lasiocarpic exhibit a unique physicochemical property — formation of 1:1 borate complexes stable at pH 9.2 — that heliotric acid and eighteen other tested α-hydroxy acids do not share, meaning analytical protocols cannot be interchanged [3]. Selecting the wrong necic acid enantiomer or diastereomer yields the incorrect alkaloid product, compromising both synthetic fidelity and biological readout.

Quantitative Differentiation Evidence for (2S,3S)-Viridifloric Acid Against Closest Necic Acid Analogs


Stereochemical Identity Controls Alkaloid Product: Intermedine vs. Lycopsamine Epimer Pair

Under identical regiospecific coupling conditions (C-9 esterification with (–)-retronecine), (–)-(2S,3S)-viridifloric acid produces intermedine, while (+)-trachelanthic acid produces lycopsamine — a pair of diastereomeric alkaloids differing in configuration at the necic acid C-2′ and C-3′ positions. Both alkaloid products were synthesized, purified, and screened head-to-head in the P388 lymphocytic leukemia assay [1]. This epimeric relationship was independently confirmed by preparative separation and NMR comparison of the corresponding N-oxides, establishing that the necic acid stereochemistry alone determines which alkaloid is obtained [2].

Pyrrolizidine alkaloid synthesis Necic acid stereochemistry Epimer differentiation

Borate Complex Stability at Alkaline pH Enables Specific Analytical Separation from Heliotric Acid and Other Necic Acids

Among eighteen α-hydroxycarboxylic acids surveyed, only viridifloric acid, trachelanthic acid, and lasiocarpic acid form borate complexes that survive paper electrophoresis at pH 9.2. In contrast, heliotric acid and fifteen other α-hydroxy acids (including lactic, mandelic, and malic acids) form borate complexes that dissociate above pH 4.6. Furthermore, viridifloric, trachelanthic, and lasiocarpic acids uniquely form 1:1 (rather than the usual 1:2) borate complexes, attributed to the gem-dialkyl effect from unusually high α-carbon crowding combined with the presence of both α- and β-hydroxyl groups [1].

Paper electrophoresis Borate complexation Necic acid analytical differentiation

Multi-Target Enzyme Inhibition Profile Differentiates Viridifloric Acid from Structurally Simpler Necic Acids

The MeSH authoritative pharmacological annotation for viridifloric acid records a multi-target enzyme inhibition profile: it is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent). It also exhibits antioxidant activity in fats and oils [1]. In contrast, the structurally simpler necic acid analogs angelic acid and tiglic acid (both aliphatic monocarboxylic acids lacking the α,β-dihydroxy motif) show only limited or mild anti-inflammatory activity in comparative studies, consistent with their inability to engage multiple enzymatic targets . No equivalent multi-target enzyme inhibition profile has been documented for trachelanthic acid in the curated MeSH database, suggesting that the (2S,3S) configuration of viridifloric acid may confer a distinct pharmacological interaction landscape.

Lipoxygenase inhibition Enzyme inhibition profiling Arachidonic acid cascade

Synthetic Intermediate Stereospecificity: (2S,3S)-Enantiomer Is Required for (+)-Lycopsamine Total Synthesis

The total synthesis of (+)-lycopsamine — a hepatotoxic pyrrolizidine alkaloid of toxicological and forensic significance — requires (2S,3S)-viridifloric acid as the specific necic acid building block. The enantiomeric (2R,3R)-viridifloric acid (CAS 17233-93-1) cannot substitute because the resulting alkaloid would be the enantiomer of the natural product. Both (–)-viridifloric acid and (+)-trachelanthic acid can be synthesized from a common intermediate, (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one, via diastereoselective reduction, enabling comparative procurement of either necic acid from a shared synthetic precursor [1]. The natural occurrence of (+)-viridifloric acid (the enantiomer of the common (–)-form) was first documented in Heliotropium curassavicum as the esterifying acid of coromandalin, confirming that both enantiomers exist in nature but esterify different alkaloid scaffolds [2].

Total synthesis Enantioselective synthesis Lycopsamine intermediate

Optimal Procurement and Application Scenarios for (2S,3S)-Viridifloric Acid (CAS 17132-48-8)


Stereospecific Total Synthesis of Intermedine and (+)-Lycopsamine for Antitumor Screening Programs

(2S,3S)-Viridifloric acid is the only necic acid building block that can yield intermedine upon C-9 esterification with (–)-retronecine. As demonstrated by Zalkow et al. (1985), this synthetic route enables direct head-to-head comparison of intermedine N-oxide and lycopsamine N-oxide in the P388 lymphocytic leukemia screen, where the two epimers showed differential antitumor activity [1]. Programs synthesizing pyrrolizidine alkaloid N-oxide libraries for anticancer screening should procure both (2S,3S)-viridifloric acid and (+)-trachelanthic acid as a paired set to generate the full epimer panel.

Forensic Toxicology and Food Safety: Reference Standard for LC-MS/MS Quantification of Viridifloric Acid-Derived Pyrrolizidine Alkaloids

The documented ability of viridifloric acid-containing alkaloids to be analytically differentiated from heliotric acid-containing congeners via borate complex electrophoresis at alkaline pH [2] translates to modern LC-MS/MS workflows. Reference standards of (2S,3S)-viridifloric acid are essential for quantifying intermedine, lycopsamine, and their N-oxides in honey, herbal teas, and dietary supplements suspected of PA contamination. The distinct chromatographic retention and MS/MS fragmentation patterns of viridiflorate esters vs. trachelanthate esters require matched analytical reference materials.

Enzyme Inhibition Profiling: Lipoxygenase/Arachidonic Acid Cascade Research

The MeSH-curated annotation of viridifloric acid as a potent lipoxygenase inhibitor with additional activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3] positions this compound as a multi-target probe for studying the arachidonic acid cascade. Researchers investigating the structural determinants of necic acid-enzyme interactions should use (2S,3S)-viridifloric acid alongside trachelanthic acid and simpler necic acids (angelic, tiglic) as a comparator panel to dissect the contribution of the α,β-dihydroxy motif and stereochemistry to target engagement.

Biosynthetic Pathway Elucidation: Isotopically Labeled Tracer Studies

The availability of (2S,3S)-viridifloric acid-d7, the deuterium-labeled isotopologue, enables metabolic tracing studies of necic acid incorporation into pyrrolizidine alkaloids in plant and insect systems. Given that (–)-viridifloric acid and (+)-trachelanthic acid share a common biosynthetic intermediate (C7-pronecic acid) but diverge via stereospecific enzymatic reduction, labeled viridifloric acid is a critical tool for dissecting the stereochemical control points in PA biosynthesis — a research area directly supported by the Niwa et al. (1990) demonstration of divergent diastereoselective synthesis from a single precursor.

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